The compound 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One represents a class of organic molecules that have garnered interest due to their potential therapeutic applications. The structural features of this compound, such as the bromine substitution and the benzodioxepin ring, suggest a possibility for diverse biological activities. Research has been conducted to explore the synthesis of related compounds and their biological effects, particularly in the context of anti-inflammatory and antianaphylactic properties12.
The mechanism of action for compounds related to 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One has been studied in the context of their anti-inflammatory and antianaphylactic effects. In one study, the synthesis of 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins demonstrated significant activity in the rat passive cutaneous anaphylaxis (PCA) test, indicating their potential as antianaphylactic agents1. The presence of aryl- or heteroarylpiperazines was found to favor activity within this class of compounds, suggesting that the amine function plays a critical role in their biological activity1.
The anti-inflammatory properties of compounds structurally related to 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One have been a subject of interest. A study on the synthesis of new 3-aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones revealed that these compounds exhibit anti-inflammatory activity2. This activity is comparable to that of 3,4-dialkoxychalcones and 3,4-dialkoxybenzophenones, which are known for their anti-inflammatory effects2. The research suggests that the bromine substitution on the benzodioxepin ring is a key factor in mediating this biological response.
In addition to anti-inflammatory effects, the related compounds have been investigated for their potential as antianaphylactic agents. The aforementioned study on 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins provided insights into the synthesis of these compounds and their subsequent biological testing, which showed promising results in the rat PCA test1. This indicates that such compounds could be further developed and studied for their use in treating anaphylactic reactions.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: